molecular formula C13H14O4 B052297 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester CAS No. 124957-36-4

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Cat. No.: B052297
CAS No.: 124957-36-4
M. Wt: 234.25 g/mol
InChI Key: BCEVEYRXQTUYLG-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of boronic acids and their esters . These compounds are often used in the design of new drugs and drug delivery devices . The specific interactions with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Boronic acids and their esters, to which this compound belongs, are known to have a wide range of applications in organic synthesis . The specific pathways and their downstream effects influenced by this compound require further investigation.

Pharmacokinetics

It is known that boronic acids and their esters, which include this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester. For instance, the pH level strongly influences the rate of reaction of boronic acids and their esters, which includes this compound . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PGD1 involves the use of recombinant DNA technology. The gene encoding PGD1 is cloned and expressed in a suitable host, such as Escherichia coli, to produce the recombinant protein . The recombinant PGD1 protein is then purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of PGD1 follows similar principles as laboratory-scale preparation but on a larger scale. The gene encoding PGD1 is inserted into a high-yield expression vector and transformed into a suitable host organism. The host cells are cultured in large bioreactors under controlled conditions to maximize protein expression. The recombinant PGD1 protein is then purified using large-scale chromatography systems .

Scientific Research Applications

Chemistry

In chemistry, PGD1 is used to study the metabolism and turnover of galactoglycerolipids in photosynthetic organisms. It is also used to investigate the role of lipases in membrane remodeling and stress responses .

Biology

In biology, PGD1 is used to study the physiological and biochemical responses of photosynthetic organisms to environmental stress. It is also used to investigate the regulation of photosynthesis and the role of lipids in chloroplast function .

Medicine

In medicine, PGD1 is being explored for its potential role in the development of biofuels. The ability of PGD1 to catalyze the breakdown of galactoglycerolipids into fatty acids makes it a potential candidate for the production of biofuels from microalgae .

Industry

In industry, PGD1 is used in the production of biofuels from microalgae. The enzyme’s ability to catalyze the breakdown of galactoglycerolipids into fatty acids is harnessed to produce biofuels in a sustainable and environmentally friendly manner .

Properties

IUPAC Name

methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEVEYRXQTUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439642
Record name Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124957-36-4
Record name Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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